molecular formula C18H17FO4 B018045 2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester CAS No. 215175-84-1

2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

Cat. No. B018045
M. Wt: 316.3 g/mol
InChI Key: PPSZEZRRJWMPME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves regiospecific reactions, where the correct identification of the regioisomer formed is crucial. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester demonstrates the complexity of such syntheses, requiring single-crystal X-ray analysis for unambiguous structure determination due to the conformational differences between molecular rings (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester can be complex. The analysis often requires advanced techniques like X-ray crystallography to resolve. For example, the study of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester highlighted the significance of weak C-H...A interactions and the impact of functional groups on crystal packing (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds with fluoroalkyl groups and α-keto acids demonstrate the formation of addition products and the potential for haloformic decomposition. Such reactions are pertinent to understanding the reactivity and functionalization of the core structure of 2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester. The interaction with amines, for example, leads to both addition and aminolysis products, showcasing the compound's versatility in chemical reactions (Saloutin, Piterskikh, Pashkevich, & Kodess, 1983).

Physical Properties Analysis

Analyzing the physical properties of such compounds typically involves determining their crystal structure, melting points, and the strength of intermolecular forces. The physical state, solubility, and stability under various conditions are critical for understanding how the compound can be manipulated and used in further reactions.

Chemical Properties Analysis

The chemical properties include reactivity with different reagents, stability under various chemical conditions, and the ability to undergo specific transformations. The interaction with amines, leading to both addition and aminolysis products, illustrates the compound's functional group reactivity and potential for further chemical modification (Saloutin, Piterskikh, Pashkevich, & Kodess, 1983).

Scientific Research Applications

Synthesis and Chemical Properties

2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of materials with similar structural motifs to 2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester, is pivotal for synthesizing non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method has been developed for 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, showcasing a path towards more efficient and safer production techniques for related compounds (Qiu et al., 2009).

Environmental and Biotechnological Applications

The pesticide industry generates wastewater containing toxic pollutants, necessitating effective treatment options. Research into the treatment of wastewater from the pesticide industry, which likely includes compounds structurally related to 2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester, highlights the use of biological processes and granular activated carbon for removing such contaminants, with efficiencies up to 80-90% (Goodwin et al., 2018).

Advanced Materials and Applications

Research into xylan derivatives, including ethers and esters, reveals the potential for new biopolymers with specific properties tailored by the functional groups, substitution degree, and pattern. This area of study could encompass compounds like 2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester in the development of drug delivery systems and other biotechnological applications (Petzold-Welcke et al., 2014).

Potential in Therapeutics

Despite the exclusion of drug use and side effects, the structural characteristics and synthetic pathways related to 2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester have implications in therapeutic research. For example, the study of jasmonic acid and its derivatives in medicinal chemistry indicates a growing interest in small molecules derived from plant stress hormones for developing new therapeutics (Ghasemi Pirbalouti et al., 2014).

properties

IUPAC Name

methyl 2-[4-(4-acetyloxyphenyl)-3-fluorophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-11(18(21)22-3)14-6-9-16(17(19)10-14)13-4-7-15(8-5-13)23-12(2)20/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSZEZRRJWMPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(=O)C)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595635
Record name Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Acetoxy-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester

CAS RN

215175-84-1
Record name Methyl 2-[4'-(acetyloxy)-2-fluoro[1,1'-biphenyl]-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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